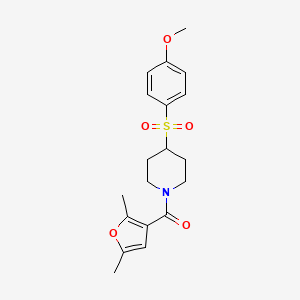

(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

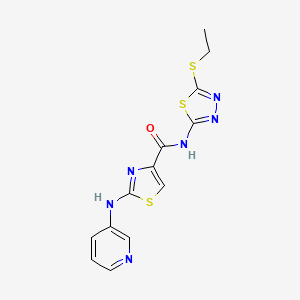

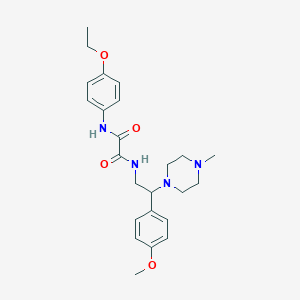

The compound contains a 2,5-dimethylfuran moiety, which is a heterocyclic compound with the formula (CH3)2C4H2O . It also contains a 4-methoxyphenylsulfonyl group and a piperidin-1-yl group. Piperidine is a common motif in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,5-dimethylfuran ring would likely contribute to the compound’s aromaticity, while the piperidine ring could potentially exist in a chair or boat conformation .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 2,5-dimethylfuran ring, the methoxyphenylsulfonyl group, and the piperidine ring. The furan ring, for example, is known to undergo reactions with electrophiles due to the electron-rich nature of the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,5-dimethylfuran ring could potentially increase the compound’s lipophilicity, while the piperidine ring could contribute to its basicity .Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis of related compounds involves multi-step reactions, including the coupling of specific furyl and piperazinyl methanones with chloro-hydroxybenzenesulfonyl chloride, followed by O-substitution reactions. These processes are aimed at producing compounds with potential therapeutic benefits, including inhibitory activity against specific enzymes, as well as evaluating their hemolytic and cytotoxic profiles (Abbasi et al., 2019).

- Structural studies have confirmed the crystal and molecular structure of related compounds, revealing specific conformational details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom. These structural insights are crucial for understanding the compound's interactions and stability (Naveen et al., 2015).

Applications in Catalysis and Biological Activity

- Certain derivatives have been applied as catalysts for specific chemical reactions, demonstrating the versatility and potential utility of these compounds in synthetic chemistry. For example, a sulfonated Schiff base dimethyltin(IV) coordination polymer has been used as a catalyst for Baeyer–Villiger oxidation under solvent-free conditions, showing the compound's role in facilitating environmentally friendly chemical processes (Martins et al., 2016).

- The antimicrobial activity of certain 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has been evaluated, with some compounds showing promising activity against pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable pharmacological properties, it could potentially be developed into a therapeutic agent. Alternatively, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-13-12-18(14(2)25-13)19(21)20-10-8-17(9-11-20)26(22,23)16-6-4-15(24-3)5-7-16/h4-7,12,17H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPVONVGGJHLBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2452235.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452236.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2452243.png)

![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)

![3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452254.png)

![N,N-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine](/img/structure/B2452255.png)